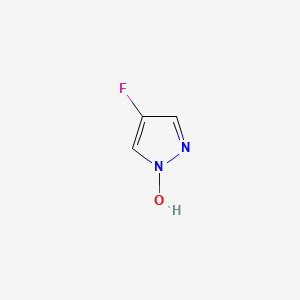
4-Fluoro-1H-pyrazol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1H-pyrazol-1-ol: is a fluorinated heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-pyrazol-1-ol can be achieved through several methods. One common approach involves the fluorination of pyrazole derivatives. For instance, the fluorination of 3,5-diarylpyrazole substrates using SelectfluorTM in acetonitrile at 90°C for 15 minutes yields 4-fluoro-pyrazole derivatives . Another method includes the reaction of hydrazines with fluoro-β-dicarbonyl substrates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using electrophilic fluorinating agents. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-1H-pyrazol-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.
Substitution: Electrophilic fluorinating agents like SelectfluorTM are commonly employed.
Major Products: The major products formed from these reactions include various fluorinated pyrazole derivatives, which have applications in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
4-Fluoro-1H-pyrazol-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Industry: The compound is used in the development of agrochemicals, such as herbicides and acaricides.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-1H-pyrazol-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
4,4-Difluoro-1H-pyrazole: Another fluorinated pyrazole derivative with similar properties.
1H-Pyrazolo[3,4-b]pyridines: A group of heterocyclic compounds with potential biomedical applications.
Imidazole Derivatives: Compounds with a similar five-membered ring structure, known for their broad range of biological activities.
Uniqueness: 4-Fluoro-1H-pyrazol-1-ol is unique due to the presence of the fluorine atom at the 4-position, which significantly enhances its chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
921604-95-7 |
|---|---|
Fórmula molecular |
C3H3FN2O |
Peso molecular |
102.07 g/mol |
Nombre IUPAC |
4-fluoro-1-hydroxypyrazole |
InChI |
InChI=1S/C3H3FN2O/c4-3-1-5-6(7)2-3/h1-2,7H |
Clave InChI |
QPDMARZSEJMRNO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole](/img/structure/B14184034.png)

![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
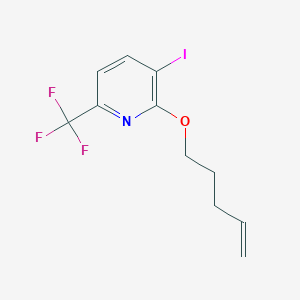
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole)](/img/structure/B14184049.png)
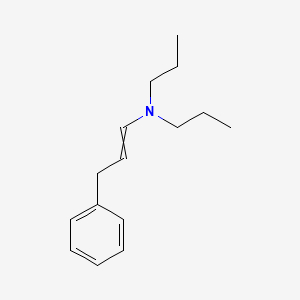
![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
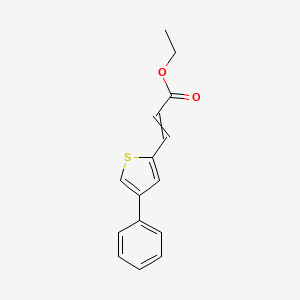
![4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14184088.png)

![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
![2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184106.png)
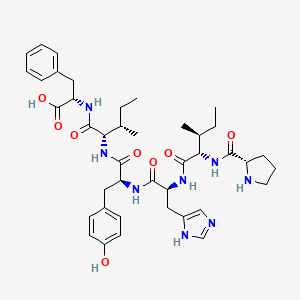
![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
